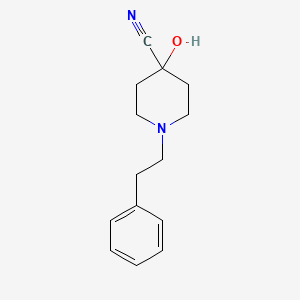

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-phenylethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVZQCJSZGEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178504 | |

| Record name | Isonipecotonitrile, 4-hydroxy-1-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23804-59-3 | |

| Record name | 4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23804-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023804593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotonitrile, 4-hydroxy-1-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-phenethylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-1-PHENETHYLPIPERIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9VSF1T3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers

CAS Number: 23804-59-3

Synonyms: 4-Piperidinecarbonitrile, 4-hydroxy-1-(2-phenylethyl)-; Isonipecotonitrile, 4-hydroxy-1-phenethyl-; 4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a chemical intermediate and known impurity in the synthesis of the potent synthetic opioid, fentanyl. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, discusses its critical role in the context of fentanyl production, and presents relevant safety and handling information. Furthermore, analytical methodologies for its detection and characterization are reviewed, providing researchers and forensic chemists with essential information for its identification.

Introduction

This compound has garnered significant attention within the scientific and regulatory communities due to its direct association with the synthesis of fentanyl and its analogues.[1][2][3] Classified as "Fentanyl Impurity A," its presence in illicitly manufactured fentanyl serves as a key indicator of the synthetic pathway employed.[4] Understanding the properties, synthesis, and detection of this compound is paramount for forensic investigations, monitoring of illicit drug manufacturing, and for researchers involved in the development of opioid receptor ligands. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 23804-59-3 | [5] |

| Molecular Formula | C₁₄H₁₈N₂O | [4] |

| Molecular Weight | 230.31 g/mol | [4] |

| Melting Point | 93 °C | ChemicalBook |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | General Chemical Principles |

| SMILES | O(C1(CCN(CCC2=CC=CC=C2)CC1)C#N) | [4] |

| InChIKey | XIUVZQCJSZGEJF-UHFFFAOYSA-N | [4] |

Synthesis and Role in Fentanyl Production

Plausible Synthetic Pathway

The synthesis likely commences from N-phenethyl-4-piperidone (NPP), a known and controlled fentanyl precursor.[1] The key transformation involves the introduction of a hydroxyl and a nitrile group at the 4-position of the piperidine ring. This can be achieved through a cyanohydrin reaction.

Experimental Protocol: Plausible Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a solution of N-phenethyl-4-piperidone (NPP) is prepared in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran.

-

Cyanide Addition: A solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is slowly added to the NPP solution.

-

Acidification: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to generate hydrocyanic acid (HCN) in situ, which then reacts with the ketone. The pH should be maintained in a slightly acidic range to facilitate the reaction while minimizing the release of toxic HCN gas.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Role as a Fentanyl Precursor and Impurity

This compound is a critical intermediate in certain synthetic routes to fentanyl. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to the corresponding amide, a key structural feature of fentanyl. Alternatively, the hydroxyl group can be eliminated or substituted.

Its presence as an impurity in final fentanyl products provides valuable forensic intelligence, suggesting the use of specific synthetic methods and starting materials. The international control of fentanyl precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP) has led to modifications in illicit synthesis routes, potentially increasing the prevalence of such impurities.[1][3]

Safety and Hazard Information

This compound is classified as a hazardous substance. The Safety Data Sheet for "Fentanyl impurity A" provides the following hazard information:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[4]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]

-

Sensitization: May cause an allergic skin reaction.[4]

-

Specific Target Organ Toxicity: May cause drowsiness or dizziness.[4]

Precautionary Measures:

-

Handling: Should only be handled by trained personnel in a well-ventilated laboratory fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly sealed.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

Analytical Methods for Detection

The detection and quantification of this compound are crucial for forensic analysis of seized drug samples and for monitoring potential diversion. Several analytical techniques can be employed for its identification.

Experimental Protocol: Analytical Detection by GC-MS

-

Sample Preparation: A small amount of the suspected material is dissolved in a suitable organic solvent (e.g., methanol or acetonitrile). The solution may be filtered to remove any particulate matter.

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An appropriate temperature gradient is used to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500 is typically sufficient.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is determined. The mass spectrum of this peak is then compared to a reference spectrum for confirmation. Characteristic fragment ions would be expected from the piperidine ring, the phenethyl group, and the loss of the hydroxyl and nitrile groups.

Other Relevant Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of complex mixtures and for compounds that are not amenable to GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the identification of functional groups present in the molecule.

Conclusion

This compound is a compound of significant interest due to its role as an intermediate and impurity in the synthesis of fentanyl. Its identification in seized materials provides crucial information for law enforcement and forensic chemists. Researchers working with this compound must adhere to strict safety protocols due to its high toxicity. The analytical methods outlined in this guide provide a framework for its accurate detection and characterization. A thorough understanding of the chemistry and toxicology of such precursor and impurity compounds is essential in the ongoing efforts to address the opioid crisis.

References

-

UNODC. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. [Link]

-

British Pharmacopoeia. (2019, March 22). Safety data sheet: Fentanyl impurity A. [Link]

-

U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

-

GSRS. This compound. Global Substance Registration System. [Link]

-

Federal Register. (2010, June 29). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. [Link]

-

Valiveti, S., et al. (2022). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Molecules. [Link]

-

EUR-Lex. (2023, February 1). Commission Delegated Regulation (EU) 2023/196. [Link]

Sources

- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 2. oas.org [oas.org]

- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 23804-59-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: Molecular Structure, Synthesis, and Characterization

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. This guide focuses on a specific derivative, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a molecule of significant interest due to its close structural relationship to synthetic opioids and its potential as a key intermediate in the synthesis of novel therapeutics. As such, a thorough understanding of its synthesis and characterization is crucial for researchers in drug discovery, medicinal chemistry, and forensic science. This document provides a comprehensive technical overview, grounded in established chemical principles and supported by spectroscopic analysis, to serve as a valuable resource for professionals in these fields.

Molecular Structure and Properties

This compound is a tertiary amine and a cyanohydrin. The core of the molecule is a piperidine ring, substituted at the 1-position with a phenethyl group and at the 4-position with both a hydroxyl group and a nitrile group. This quaternary center at the 4-position is a key structural feature.

2D Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O | [2] |

| Molecular Weight | 230.31 g/mol | [2] |

| CAS Number | 23804-59-3 | [2] |

| InChIKey | XIUVZQCJSZGEJF-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)CCN2CCC(CC2)(C#N)O | [2] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl group of N-phenethyl-4-piperidone (NPP). This reaction is a classic example of cyanohydrin formation, a key transformation in organic synthesis. The precursor, NPP, is a well-known intermediate in the synthesis of fentanyl and its analogs.[3]

The reaction can be mechanistically viewed as a variation of the Strecker synthesis, where a ketone, instead of an aldehyde, reacts with a cyanide source.[4][5] The presence of a slightly acidic medium can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles for cyanohydrin formation. It should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment, given the acute toxicity of cyanide salts.

Materials:

-

N-Phenethyl-4-piperidone (NPP)

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-4-piperidone (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Cool the solution to 0-5 °C in an ice bath.

-

Cyanide Addition: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred solution of NPP over 30 minutes, ensuring the temperature remains below 10 °C.

-

Acidification: Following the complete addition of the cyanide solution, add glacial acetic acid (1.1 eq) dropwise to the reaction mixture. The acid neutralizes the excess cyanide and catalyzes the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose any residual cyanide. Adjust the pH of the solution to ~9-10 with a suitable base (e.g., sodium carbonate solution).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms in this compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.20 | m | 5H | Ar-H | Protons of the phenyl ring on the phenethyl group. |

| ~ 2.90 - 2.80 | m | 2H | Ar-CH₂-CH₂ -N | Methylene protons adjacent to the piperidine nitrogen. |

| ~ 2.80 - 2.70 | m | 2H | Ar-CH₂ -CH₂-N | Methylene protons adjacent to the phenyl group. |

| ~ 2.70 - 2.50 | m | 4H | Piperidine axial/equatorial H at C2, C6 | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 2.20 - 2.00 | m | 4H | Piperidine axial/equatorial H at C3, C5 | Protons on the carbons adjacent to the C4 position. |

| ~ 1.80 | s | 1H | OH | Hydroxyl proton; may be broad and its chemical shift is concentration and solvent dependent. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Ar-C (quaternary) | Quaternary carbon of the phenyl ring attached to the ethyl chain. |

| ~ 129 | Ar-C H | Aromatic methine carbons. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 126 | Ar-C H | Aromatic methine carbons. |

| ~ 122 | C ≡N | Nitrile carbon; typically in this region. |

| ~ 70 | C 4 (quaternary) | Quaternary carbon of the piperidine ring bearing the OH and CN groups. |

| ~ 60 | Ar-CH₂-CH₂ -N | Methylene carbon adjacent to the piperidine nitrogen. |

| ~ 52 | C 2, C 6 | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 38 | C 3, C 5 | Carbons adjacent to the C4 position. |

| ~ 34 | Ar-CH₂ -CH₂-N | Methylene carbon adjacent to the phenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitrile, and aromatic groups.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3400 | Broad | O-H | Stretching |

| ~ 3060 - 3030 | Medium | C-H (aromatic) | Stretching |

| ~ 2950 - 2850 | Strong | C-H (aliphatic) | Stretching |

| ~ 2240 | Medium | C≡N | Stretching |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C (aromatic) | Stretching |

| ~ 1100 | Strong | C-O | Stretching |

| ~ 750, 700 | Strong | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a molecule like this, ESI in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Predicted Fragmentation Pathway |

| 231.15 | [M+H]⁺ | Protonated molecular ion. |

| 213.14 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group. |

| 204.13 | [M+H-HCN]⁺ | Loss of hydrogen cyanide. |

| 126.10 | [C₈H₁₂N]⁺ | Cleavage of the bond between the two ethyl carbons of the phenethyl group. |

| 105.07 | [C₈H₉]⁺ | Formation of the phenylethyl cation. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

The fragmentation pattern of fentanyl-related compounds often involves cleavage at the benzylic position and fragmentation of the piperidine ring.[9][10] The presence of the phenethyl group is expected to lead to characteristic fragments at m/z 105 and 91.

Applications and Significance

This compound is not known to have direct therapeutic applications itself. However, its structural features suggest several important roles in chemical and pharmaceutical research:

-

Synthetic Intermediate: This molecule is a valuable precursor for the synthesis of more complex piperidine-based compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The hydroxyl group can also be derivatized. This makes it a versatile building block for creating libraries of compounds for drug screening.

-

Opioid Research: Given its close structural relationship to fentanyl precursors, this compound is of significant interest in the development of novel analgesics.[1] It could be used to synthesize analogs of existing opioids to study structure-activity relationships (SAR) at the opioid receptors.

-

Forensic and Analytical Chemistry: In the context of illicit drug manufacturing, the identification of precursors and intermediates is crucial.[11][12] this compound could potentially be an intermediate or a byproduct in clandestine fentanyl synthesis. Therefore, having well-characterized analytical data (MS, NMR, IR) for this compound is important for forensic laboratories to identify novel synthetic routes and trace the origin of seized drugs.

-

Scaffold for Other CNS Targets: The 1-phenethylpiperidine scaffold is not exclusive to opioids. It is also found in ligands for other central nervous system (CNS) targets, such as sigma receptors and muscarinic acetylcholine receptors.[13] This suggests that derivatives of this compound could be explored for their activity at these other receptors.

Conclusion

This compound is a molecule of considerable interest at the intersection of medicinal chemistry, drug development, and forensic science. While not a therapeutic agent itself, its role as a key synthetic intermediate provides access to a wide range of potentially bioactive molecules. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and a thorough discussion of the expected data from key analytical characterization techniques. By understanding the fundamental chemistry and analytical profile of this compound, researchers are better equipped to utilize it in the synthesis of novel chemical entities and to identify it in complex matrices. The information presented herein serves as a foundational resource for scientists and professionals working with piperidine-based compounds and their derivatives.

References

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Retrieved from [Link]

- Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines. (2018). Rasayan Journal of Chemistry, 11(2), 853-858.

- Method for preparing 4-cyanopiperidine hydrochloride. (2017). Google Patents.

- Method for preparing 4-cyanopiperidine hydrochloride. (2016). Google Patents.

- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.

- Rapid Emerging Drug Deployment (REMEDY)

-

Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020). springermedizin.de. Retrieved from [Link]

-

Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. (2025). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2021). Future Medicinal Chemistry, 13(5), 443-460.

- The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry, and isotopic labeling. (2020). Journal of the American Society for Mass Spectrometry, 31(3), 544-553.

- The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. (2010). Science of Synthesis.

-

The Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime. Retrieved from [Link]

- Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility Spectrometry. (2024). Journal of the American Society for Mass Spectrometry.

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1596-1605.

-

June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. (2024). The Center for Forensic Science Research & Education. Retrieved from [Link]

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025). ResearchGate. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).

- Emerging Synthetic Fentanyl Analogs. (2017).

-

4-(N-Propionylaniline)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

Fentanyl - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]

- 8. researchgate.net [researchgate.net]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. osti.gov [osti.gov]

- 11. cfsre.org [cfsre.org]

- 12. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

The Strategic Utility of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a pivotal building block in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to pethidine-based analgesics. This document delves into the compound's physicochemical properties, detailed synthetic protocols, and its key chemical transformations. By elucidating the mechanistic underpinnings of its synthesis and reactivity, this guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the strategic application of this versatile intermediate.

Introduction: A Versatile Piperidine Scaffold

This compound is a heterocyclic compound featuring a piperidine core, a structure of immense significance in medicinal chemistry due to its prevalence in a wide array of natural products and synthetic drugs. The strategic placement of a hydroxyl group and a nitrile group at the C4 position, along with a phenethyl group on the piperidine nitrogen, endows this molecule with a unique combination of reactivity and structural features, making it a highly valuable intermediate in multi-step organic synthesis.

The primary utility of this compound lies in its role as a direct precursor to 4-aryl-4-hydroxypiperidine derivatives, a class of compounds known for their potent opioid agonist activity. [1]The nitrile functionality serves as a masked carboxylic acid, which upon hydrolysis, can be esterified to yield analogs of pethidine, a widely used synthetic opioid analgesic. [1]The phenethyl group on the nitrogen atom is a common motif in many centrally acting pharmaceuticals, contributing to receptor binding and pharmacokinetic properties.

This guide will provide a detailed exploration of the synthesis of this compound, its chemical transformations, and its application in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic building block is paramount for its effective utilization in the laboratory.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O | [2][3] |

| Molecular Weight | 230.31 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported, expected to be a crystalline solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | General knowledge |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.20 (m, 5H, Ar-H)

-

δ 3.00-2.80 (m, 4H, -CH₂-CH₂-Ph and piperidine H2/H6)

-

δ 2.70-2.50 (m, 4H, piperidine H3/H5 and -CH₂-CH₂-Ph)

-

δ 2.10-1.90 (m, 4H, piperidine H3/H5)

-

δ 1.80 (s, 1H, -OH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 140.0 (Ar-C)

-

δ 128.8 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 126.3 (Ar-CH)

-

δ 122.0 (C≡N)

-

δ 70.0 (C4-OH)

-

δ 60.5 (piperidine C2/C6)

-

δ 52.0 (-CH₂-Ph)

-

δ 38.0 (piperidine C3/C5)

-

δ 33.5 (-CH₂-CH₂-Ph)

-

-

IR (KBr, cm⁻¹):

-

3400 (br, O-H stretch)

-

3050 (w, Ar C-H stretch)

-

2950-2850 (m, aliphatic C-H stretch)

-

2240 (w, C≡N stretch)

-

1600, 1495, 1450 (m, Ar C=C stretch)

-

1100 (s, C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 231.15 [M+H]⁺

-

Synthesis of this compound

The most direct and efficient route to this target molecule is through a Strecker synthesis, a classic multicomponent reaction that forms α-aminonitriles from a ketone, an amine (or ammonia), and a cyanide source. [4][5]In this case, the ketone is N-phenethyl-4-piperidone.

Synthesis of the Precursor: N-Phenethyl-4-piperidone

The starting material, N-phenethyl-4-piperidone, can be readily synthesized from 4-piperidone and phenethyl bromide via an Sₙ2 reaction. [2]

Sources

A Technical Guide to the Research Applications of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile

Abstract

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a chemical intermediate whose core structure, the phenethylpiperidine scaffold, is of significant interest in medicinal chemistry. While historically noted as a precursor in the synthesis of the opioid analgesic pethidine, its true potential lies in its utility as a versatile starting material for the discovery and development of novel therapeutics. This guide provides an in-depth exploration of its research applications, focusing on its role as a foundational scaffold for generating novel opioid receptor ligands and other central nervous system (CNS) agents. We will delve into the rationale behind its use, propose pathways for chemical modification, and provide detailed, field-proven protocols for the pharmacological characterization of its derivatives.

Introduction: Understanding the Core Scaffold

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O[1]. Its structure is characterized by three key functional components:

-

A piperidine ring , a ubiquitous scaffold in pharmaceuticals known for its favorable pharmacokinetic properties.

-

A phenethyl group attached to the piperidine nitrogen, a feature critical for the activity of many potent analgesics.

-

A 4-hydroxy and 4-cyano (nitrile) group , which provides reactive handles for extensive chemical modification.

The true value of this molecule in a research context is not as an end-product, but as a versatile building block. The phenethylpiperidine core is the foundational structure of numerous potent opioid receptor modulators, most notably fentanyl and its analogues[2][3]. This established history provides a strong rationale for using this scaffold to explore new chemical space and develop novel ligands with improved therapeutic profiles.

Primary Research Application: A Scaffold for Novel Opioid Receptor Ligands

The global need for safer and more effective analgesics is a driving force in pharmaceutical research. The opioid crisis has highlighted the severe drawbacks of conventional mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction[4][5]. Consequently, research is focused on developing novel ligands, including biased agonists that preferentially activate desired signaling pathways (G-protein) over undesired ones (β-arrestin), or ligands targeting other opioid receptors like the kappa-opioid receptor (KOR), which has a lower abuse potential[4][6].

This compound serves as an excellent starting point for this endeavor. Its structure can be systematically modified to probe the structure-activity relationships (SAR) of opioid receptors.

Proposed Synthetic Modification and SAR Exploration

The nitrile and hydroxyl groups at the C4 position are prime sites for chemical elaboration. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a vast array of subsequent chemical reactions (e.g., amide bond formation). The phenethyl ring can also be substituted to explore interactions with specific sub-pockets of the opioid receptor binding site.

Below is a conceptual workflow for generating a library of diverse derivatives from the parent compound.

Caption: Proposed workflow for creating derivative libraries.

Structure-Activity Relationship (SAR) Table

The following table outlines potential modifications and their hypothetical impact on opioid receptor affinity and selectivity, based on established principles in medicinal chemistry.

| Modification Site | Proposed Change | Rationale / Hypothetical Outcome | Key References |

| C4-Nitrile | Hydrolyze to Carboxylic Acid, then form Amide | The resulting amide can form hydrogen bonds with receptor residues. Varying the amide substituent allows for probing pocket size and polarity. | [7] |

| Phenethyl Ring | Add electron-withdrawing group (e.g., p-Fluoro) | May enhance potency and metabolic stability. The para-fluoro substitution is a common feature in potent CNS drugs. | [2] |

| Phenethyl Ring | Add hydroxyl group (e.g., m-Hydroxy) | Can introduce a key hydrogen bonding interaction, potentially altering selectivity between MOR, DOR, and KOR. | [8] |

| Piperidine Nitrogen | Replace Phenethyl with other arylalkyl groups | Modulating the distance and nature of the aromatic ring can fine-tune receptor affinity and functional activity (agonist vs. antagonist). | [9][10] |

Expanding Horizons: Applications for Other CNS Targets

The versatility of the phenethylpiperidine and 4-hydroxypiperidine scaffolds extends beyond opioid receptors[11][12]. These structures are present in a wide range of CNS-active agents. For instance, phenethylamine derivatives are known to have high affinity for serotonin 5-HT₂A receptors, which are implicated in various psychiatric disorders[13]. Similarly, substituted piperidinols have been investigated as potent antagonists for the histamine H₃ receptor[14].

Therefore, libraries derived from this compound could be screened against a broader panel of CNS targets, including:

-

Serotonin and Dopamine receptors

-

Histamine receptors

-

Sigma receptors

-

Ion channels

This approach maximizes the discovery potential of a synthetic chemistry effort centered on this core scaffold.

Essential Experimental Protocols for Pharmacological Characterization

Once a library of derivatives has been synthesized, rigorous pharmacological testing is required to determine their biological activity. The following are foundational, industry-standard protocols for characterizing potential opioid receptor ligands.

Protocol 1: In Vitro Mu-Opioid Receptor (MOR) Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the mu-opioid receptor[4][15].

Objective: To quantify the affinity of a novel compound for the human mu-opioid receptor (hMOR).

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR[4].

-

Radioligand: [³H]-DAMGO (a selective MOR agonist)[4].

-

Non-specific Binding Control: Naloxone[4].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[4].

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C)[4].

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:

-

Total Binding: hMOR membranes (10-20 µg protein), [³H]-DAMGO (at a concentration near its dissociation constant, Kd, e.g., 0.5 nM), and assay buffer[4].

-

Non-Specific Binding (NSB): hMOR membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM) to saturate the receptors[4].

-

Test Compound: hMOR membranes, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium[4].

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the In Vitro Competitive Binding Assay.

Protocol 2: In Vivo Hot Plate Test for Analgesic Activity

The hot plate test is a classic and reliable method for assessing the analgesic properties of a compound in rodents by measuring their response latency to a thermal stimulus[16][17].

Objective: To evaluate the central analgesic efficacy of a test compound.

Materials:

-

Subjects: Male Swiss mice (20-25 g) or Wistar rats (180-220 g)[18].

-

Apparatus: Commercial hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)[17][18].

-

Test Compound: Dissolved in an appropriate vehicle (e.g., saline, 0.5% methylcellulose)[19].

-

Positive Control: Morphine (e.g., 1-10 mg/kg) or Tramadol (e.g., 40 mg/kg)[19][20].

-

Vehicle Control: The solvent used to dissolve the test compound.

Step-by-Step Methodology:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins[17].

-

Apparatus Setup: Set the hot plate surface temperature to a constant, noxious level (e.g., 52-55°C)[16][17][19].

-

Baseline Measurement (Pre-dose):

-

Gently place each mouse on the hot plate and immediately start a timer.

-

Observe the animal for nocifensive behaviors, typically paw licking or jumping[19].

-

Record the latency (in seconds) to the first clear response. This is the baseline reaction time.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate and assigned the maximum latency score.

-

-

Dosing: Administer the test compound, positive control, or vehicle control to different groups of animals via the desired route (e.g., intraperitoneal, oral)[19]. A typical group size is 8-10 animals to achieve statistical significance[16].

-

Post-dose Measurements:

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure its reaction latency as described in step 3[19].

-

The timing allows for the construction of a time-course of the drug's effect.

-

-

Data Analysis:

-

Calculate the mean reaction latency for each group at each time point.

-

An increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect[16].

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the observed differences are statistically significant[19].

-

Caption: Workflow for the In Vivo Hot Plate Analgesia Test.

Conclusion

This compound should be viewed not by its historical associations, but by its potential as a powerful tool for modern drug discovery. Its core scaffold is present in some of the most potent CNS agents known. For researchers in opioid pharmacology and broader neuroscience, this compound represents a readily accessible, highly versatile starting point for the synthesis of novel chemical entities. Through systematic modification and rigorous pharmacological characterization using the protocols outlined in this guide, new ligands can be developed with the potential for improved efficacy, selectivity, and safety, addressing critical unmet needs in pain management and beyond.

References

- Cappendijk, S. L., & Fentener van Vlissingen, M. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.

- Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research.

- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.

- BenchChem. (2025). Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem.

- Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science.

- Girish, C., et al. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research.

- Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.

- Al-Hasani, R., et al. (n.d.). Structure-based design and synthesis of novel opioid receptor ligands and their in-vitro/in-vivo pharmacological and pharmacokinetic characterization. University of Health Sciences and Pharmacy in St. Louis.

- Paronis, C. A., & Bergman, J. (n.d.). In vitro opioid receptor assays. PubMed.

- Yadav, P., et al. (n.d.). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar.

- BenchChem. (2025). In Vitro Opioid Receptor Binding Affinity of Morphine Hydrobromide: An In-Depth Technical Guide. BenchChem.

- Wouters, J., et al. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed.

- Ananthan, S., et al. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed.

- Hynninen, V. J., et al. (n.d.). The principle of the delta opioid receptor – ligand binding assay... ResearchGate.

- Thermo Fisher Scientific. (2024). Finding new ways to treat pain with novel opioid receptor ligands. Thermo Fisher Scientific.

- BOC Sciences. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. BOC Sciences.

- Chem-Impex. (n.d.). 4-Hydroxypiperidine. Chem-Impex.

- University of Kansas. (n.d.). Investigation of Natural Product Scaffolds for the Development of Opioid Receptor Ligands. KU ScholarWorks.

- Pasternak, G. W., et al. (2018). Structure-based design of bitopic ligands for the μ-opioid receptor. Nature.

- ChemicalBook. (2026). 4-Hydroxypiperidine Chemical Properties,Uses,Production. ChemicalBook.

- GSRS. (n.d.). This compound. gsrs.ncats.nih.gov.

- ChemicalBook. (2023). This compound | 23804-59-3. ChemicalBook.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.

- CymitQuimica. (n.d.). CAS 495414-65-8: 4-Piperidinecarboxylic acid, 4-hydroxy-, hydrochloride. CymitQuimica.

- Kang, M. S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.

- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich.

- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate.

- ChemicalBook. (n.d.). 23804-59-3(this compound) Product Description. ChemicalBook.

- DEA. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. DEA.

- European Union. (2023). COMMISSION DELEGATED REGULATION (EU) 2023/196. EUR-Lex.

- The Center for Forensic Science Research & Education. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. CFSRE.

- North Dakota Legislative Branch. (2017). Introduced SB 2096 - 2017 Regular Session. North Dakota Legislative Branch.

- Wikipedia. (n.d.). 4-ANPP. Wikipedia.

- UNODC. (2022). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ndlegis.gov [ndlegis.gov]

- 3. 4-ANPP - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Opioid Receptor - Cryo-EM - Opioid Addiction - Life in Atomic Resolution [thermofisher.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based design of bitopic ligands for the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. dol.inf.br [dol.inf.br]

- 19. jcdr.net [jcdr.net]

- 20. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold remains a cornerstone in the design and synthesis of a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its conformational flexibility and the ability to be readily functionalized at multiple positions have made it a privileged structure in medicinal chemistry. Within this broad and impactful class of compounds, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile emerges as a molecule of significant strategic importance. While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a sophisticated intermediate and a versatile building block in the synthesis of potent analgesics and other neurologically active agents. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and pivotal role in the development of next-generation therapeutics, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the N-Phenethylpiperidine Core

The 1-phenethylpiperidine moiety is a critical pharmacophore found in a number of highly active opioid analgesics, most notably fentanyl and its numerous potent analogs. The phenethyl group's interaction with the opioid receptor is believed to contribute significantly to the high affinity and efficacy of these compounds. Consequently, synthetic intermediates that incorporate this key structural feature are of immense interest to medicinal chemists. This compound (CAS No. 23804-59-3) is one such intermediate, possessing multiple reactive centers that allow for diverse and strategic chemical modifications.

| Property | Value |

| Chemical Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 93°C |

| Boiling Point | 419.1 ± 45.0 °C (Predicted) |

| Density | 1.14 g/mL at 25°C |

Table 1: Physicochemical Properties of this compound.[1][2]

This guide will dissect the synthesis of this key intermediate, explore its chemical transformations, and contextualize its application in the broader landscape of medicinal chemistry, particularly in the pursuit of novel analgesics.

Synthesis of this compound: A Strategic Approach

The most logical and efficient synthesis of this compound commences with the readily available precursor, N-phenethyl-4-piperidone (NPP). The synthesis of NPP itself is a well-established process, crucial in the production of fentanyl and its derivatives.[3][4] The subsequent conversion of NPP to the target cyanohydrin is a classic example of nucleophilic addition to a carbonyl group.

Synthesis of the Precursor: N-Phenethyl-4-piperidone (NPP)

The synthesis of NPP is typically achieved through the N-alkylation of 4-piperidone with a phenethyl halide, such as phenethyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the phenethyl bromide.

Caption: Synthesis of N-Phenethyl-4-piperidone (NPP).

Experimental Protocol: Synthesis of N-phenethyl-4-piperidone (NPP) [3]

-

To a suspension of finely powdered sodium carbonate (0.5 mol) and a catalytic amount of sodium iodide (0.5 g) in 250 mL of acetonitrile, heat the mixture to 60 °C.

-

Add 4-piperidone hydrochloride (0.5 mol) in small portions to control the evolution of gas.

-

Add phenethyl bromide (0.5 mol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter off the inorganic salts and rinse with a small portion of acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield N-phenethyl-4-piperidone (NPP) as a solid.

Cyanohydrin Formation: Synthesis of this compound

The conversion of NPP to the target α-hydroxynitrile is achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of the piperidone. This reaction is typically carried out using a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), often in the presence of an acid to facilitate the reaction and subsequent protonation of the resulting alkoxide.[5][6][7]

Sources

- 1. PubChemLite - this compound (C14H18N2O) [pubchemlite.lcsb.uni.lu]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 4. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Topic: "4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" as an Intermediate for Opioid Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (PP-CN), a key cyanohydrin intermediate in the synthesis of the phenylpiperidine class of synthetic opioids, most notably pethidine (also known as meperidine).[1][2] The document elucidates the primary synthetic pathways to PP-CN, focusing on the nucleophilic addition of cyanide to N-phenethyl-4-piperidone (NPP). It further details the subsequent conversion of PP-CN into pethidine through nitrile hydrolysis and esterification. Methodologies are presented with an emphasis on the underlying chemical principles, reaction mechanisms, and safety protocols essential for handling the hazardous reagents involved. This guide serves as a technical resource for professionals engaged in pharmaceutical synthesis and drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Strategic Importance of PP-CN in Phenylpiperidine Synthesis

The phenylpiperidine scaffold is a cornerstone in the development of synthetic analgesics. Pethidine, synthesized in 1938 by Otto Eisleb, was the first fully synthetic opioid and the prototype for this extensive family of drugs.[2][3][4] Its synthesis established a departure from morphine-derived structures, demonstrating that potent analgesic activity could be achieved with simpler, entirely laboratory-based molecules.[3]

At the heart of several established pethidine synthesis routes lies the intermediate this compound (PP-CN), with the molecular formula C₁₄H₁₈N₂O.[5] This molecule is a cyanohydrin (or α-hydroxynitrile) derived from the ketone N-phenethyl-4-piperidone (NPP). The strategic importance of PP-CN is twofold:

-

Introduction of the C4 Quaternary Carbon: The formation of PP-CN establishes the critical quaternary carbon atom at the 4-position of the piperidine ring. This structural feature, which includes both a phenyl group (introduced later in some pathways, but present in the final product) and a carboxylate group, is crucial for analgesic activity.[1]

-

Masked Carboxylic Acid Functionality: The nitrile group (-C≡N) serves as a stable and versatile precursor to the carboxylic acid required for the final ester. It is readily introduced via nucleophilic cyanation and can be converted to the acid under controlled hydrolytic conditions.[1][6]

This guide will deconstruct the synthesis and conversion of this pivotal intermediate.

Synthesis of this compound (PP-CN)

The most direct and common synthesis of PP-CN involves the nucleophilic addition of a cyanide anion to the carbonyl group of N-phenethyl-4-piperidone (NPP), a regulated precursor chemical.[7][8] This reaction is a classic example of cyanohydrin formation.

Precursor: N-Phenethyl-4-piperidone (NPP)

NPP is a commercially available chemical intermediate, though its sale and use are monitored in many jurisdictions due to its application in illicit fentanyl synthesis.[7][8] It can be prepared through various methods, such as the reaction of 4-piperidone with phenethyl bromide or a one-pot synthesis from phenethylamine and methyl acrylate.[7][9]

Reaction Mechanism: Cyanohydrin Formation

The core of the synthesis is the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of NPP. The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like KCN or NaCN. The mechanism proceeds as follows:

-

Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of NPP, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a weak acid, typically water or hydrogen cyanide (HCN) present in equilibrium, to yield the final cyanohydrin product, PP-CN.

The overall reaction is reversible, and the equilibrium position can be influenced by pH. Acidic conditions favor the ketone starting material, while neutral to slightly basic conditions favor the cyanohydrin product.[6]

Diagram 1: Synthesis of PP-CN via Cyanohydrin Formation.

Experimental Protocol: Synthesis of PP-CN

This protocol is a representative procedure and must be adapted and scaled according to laboratory-specific risk assessments. Extreme caution is required when handling cyanide salts. [10][11][12]

Core Principle: The causality behind this protocol lies in maintaining a slightly basic environment to ensure the presence of free cyanide nucleophile while providing a proton source (water) for the final step. The temperature is kept low to control the exothermic reaction and minimize side reactions.

-

Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.[10] The entire apparatus should be inerted with nitrogen.

-

Reagents: Dissolve N-phenethyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water. Cool the solution to 0-5 °C in an ice bath.

-

Cyanide Addition: In a separate flask, prepare a solution of potassium cyanide (KCN, 1.2 eq) in water. CRITICAL SAFETY STEP: Ensure the pH of the cyanide solution is basic (pH > 10) to prevent the formation of highly toxic HCN gas.[12] Add this solution dropwise to the cooled NPP solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a larger volume of cold water. The product, PP-CN, may precipitate as a solid.

-

Purification & Validation:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual cyanide salts.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of -OH and -C≡N stretches), and Mass Spectrometry to confirm its identity and purity.[5]

-

| Parameter | Value/Condition | Rationale |

| NPP | 1.0 equivalent | Limiting reagent |

| KCN | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction |

| Solvent | Ethanol / Water | Co-solvent system for reagent solubility |

| Temperature | 0 - 10 °C (initial) | Controls exothermicity, favors product |

| pH | > 10 | Safety Critical: Prevents HCN gas evolution |

| Reaction Time | 12 - 24 hours | Allows reaction to proceed to completion |

Table 1: Typical Reaction Parameters for PP-CN Synthesis.

Conversion of PP-CN to Pethidine

The transformation of PP-CN to pethidine involves two subsequent classical organic reactions: the hydrolysis of the nitrile to a carboxylic acid, followed by the esterification of the acid. It is important to note that some historical syntheses combine these steps or proceed via different intermediates, but the hydrolysis-esterification sequence is a common and illustrative pathway.[1][2]

Step 1: Hydrolysis of the Nitrile

The nitrile group of PP-CN is hydrolyzed to a carboxylic acid (pethidinic acid) under either strong acidic or basic conditions. Acid-catalyzed hydrolysis is frequently employed.

-

Mechanism (Acid-Catalyzed):

-

The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the carbon atom more electrophilic.

-

A water molecule attacks the nitrile carbon.

-

After proton transfers, an amide intermediate is formed.

-

The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[6]

-

Step 2: Fischer Esterification

The resulting pethidinic acid is converted to pethidine (the ethyl ester) via Fischer esterification.

-

Mechanism:

-

The carboxylic acid is treated with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl gas).

-

The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.

-

An ethanol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfers and the elimination of a water molecule yield the final ethyl ester, pethidine.[3]

-

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 4. adlitipbulteni.com [adlitipbulteni.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. ohsa.mt [ohsa.mt]

- 12. uwindsor.ca [uwindsor.ca]

Spectroscopic Unveiling of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a molecule sharing structural motifs with precursors to potent synthetic opioids, represents a compound of significant interest for analytical and medicinal chemists. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this molecule, offering a foundational dataset for its identification and characterization. Given the absence of extensive published experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to present a robust and scientifically grounded spectroscopic profile.

This document is designed for researchers, scientists, and drug development professionals, providing not just data, but also the underlying scientific rationale for the expected spectroscopic behavior. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical workflow.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₄H₁₈N₂O and a monoisotopic mass of approximately 230.14 Da.[1][2] The structure is characterized by a central piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with both a hydroxyl group and a nitrile group. This quaternary carbon at the 4-position is a key structural feature that will significantly influence the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. The following predictions for ¹H and ¹³C NMR spectra are based on established chemical shift principles and data from analogous structures containing the N-phenethylpiperidine core.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., the hydroxyl proton).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine and phenethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the phenethyl group. |

| ~ 2.80 - 3.00 | Multiplet | 4H | Ph-CH ₂-CH ₂-N | Ethylene bridge protons of the phenethyl group. |

| ~ 2.60 - 2.80 | Multiplet | 4H | Piperidine CH ₂ (axial & equatorial) adjacent to N | Protons on the carbons alpha to the piperidine nitrogen. |

| ~ 2.00 - 2.20 | Multiplet | 4H | Piperidine CH ₂ (axial & equatorial) adjacent to C4 | Protons on the carbons beta to the piperidine nitrogen. |

| ~ 1.80 | Singlet | 1H | OH | The hydroxyl proton signal may be broad and its position is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 139 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the ethyl chain. |

| ~ 129 | Ar-C H | Aromatic methine carbons. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 126 | Ar-C H | Aromatic methine carbons. |

| ~ 122 | C ≡N | The nitrile carbon, typically appearing in this downfield region. |

| ~ 70 | C -OH | The quaternary carbon at the 4-position of the piperidine ring, shifted downfield by the hydroxyl and nitrile groups. |

| ~ 60 | Ph-CH₂-C H₂-N | The methylene carbon of the phenethyl group attached to the nitrogen. |

| ~ 50 | Piperidine C H₂ adjacent to N | The methylene carbons alpha to the piperidine nitrogen. |

| ~ 35 | Ph-C H₂-CH₂-N | The benzylic methylene carbon of the phenethyl group. |

| ~ 34 | Piperidine C H₂ adjacent to C4 | The methylene carbons beta to the piperidine nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C≡N, and C-N bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3400 | Broad, Medium | O-H | Stretching |

| ~ 3050 | Medium | Aromatic C-H | Stretching |

| ~ 2950-2850 | Strong | Aliphatic C-H | Stretching |

| ~ 2240 | Medium, Sharp | C≡N | Stretching |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C | Aromatic Ring Stretching |

| ~ 1100 | Medium | C-O | Stretching |

| ~ 750, 700 | Strong | C-H | Aromatic Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, particularly with GC-MS, and would likely lead to more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution mass spectrometry (HRMS) being preferable for accurate mass measurements and elemental composition determination.

-

Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry should be performed on the protonated molecule (m/z 231.15). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data (ESI+)

-

[M+H]⁺: m/z 231.15 (Calculated for C₁₄H₁₉N₂O⁺)

-

[M+Na]⁺: m/z 253.13 (Calculated for C₁₄H₁₈N₂NaO⁺)[2]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of this compound is predicted to follow pathways observed for similar N-phenethylpiperidine derivatives.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Key Fragment Ions:

-

m/z 213.14: Loss of water from the hydroxyl group is a common fragmentation pathway for alcohols.[2]

-

m/z 204.15: Loss of hydrogen cyanide from the nitrile group.

-

m/z 91.05: The formation of the tropylium ion is a characteristic fragmentation for compounds containing a phenethyl group, resulting from benzylic cleavage.

-

m/z 110.10: Cleavage of the bond between the nitrogen and the ethyl bridge, leading to a fragment containing the piperidine ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, identification, and analysis of this compound and its analogs. The logical frameworks presented for spectral interpretation, grounded in established chemical principles and comparative data, ensure a high degree of scientific integrity. As experimental data for this molecule becomes available, this guide can serve as a benchmark for comparison and validation.

References

- This guide has been compiled using general principles of spectroscopic interpretation and data from analogous compounds.

-

Global Substance Registration System. This compound. [Link]

-

PubChem. This compound. [Link]

Sources